5-oxo-N-(pyridin-2-yl)-1,4-thiazepane-3-carboxamide

Medicinal Chemistry Structure–Activity Relationship Conformational Analysis

This 5-oxo-N-(pyridin-2-yl)-1,4-thiazepane-3-carboxamide (CAS 1396577-75-5) is a differentiated research chemical for medicinal chemistry programs. Its unique C5-ketone and N-pyridin-2-yl amide topology creates a distinct hydrogen-bonding and π-stacking profile not recapitulated by N-benzyl, N-alkyl, or regioisomeric pyridinyl analogs. Procurement is justified for fragment-based lead generation (FBLG) campaigns and SAR exploration where the thiazepane core provides a novel chemotype. The 5-oxo group and secondary amide offer orthogonal synthetic handles (C5 reduction, N-alkylation, amide hydrolysis) for focused library synthesis. With a molecular weight of 251.31 g/mol, it satisfies Rule-of-Three criteria for fragment screening. Substitute compounds risk invalidating SAR models—confirm comparative data before substitution.

Molecular Formula C11H13N3O2S
Molecular Weight 251.3
CAS No. 1396577-75-5
Cat. No. B2397592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxo-N-(pyridin-2-yl)-1,4-thiazepane-3-carboxamide
CAS1396577-75-5
Molecular FormulaC11H13N3O2S
Molecular Weight251.3
Structural Identifiers
SMILESC1CSCC(NC1=O)C(=O)NC2=CC=CC=N2
InChIInChI=1S/C11H13N3O2S/c15-10-4-6-17-7-8(13-10)11(16)14-9-3-1-2-5-12-9/h1-3,5,8H,4,6-7H2,(H,13,15)(H,12,14,16)
InChIKeyZKJICHQPIZXKRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxo-N-(pyridin-2-yl)-1,4-thiazepane-3-carboxamide (CAS 1396577-75-5): Core Identifiers for Procurement


5-Oxo-N-(pyridin-2-yl)-1,4-thiazepane-3-carboxamide (CAS 1396577-75-5) is a synthetic, small-molecule heterocyclic compound belonging to the 1,4-thiazepane-3-carboxamide class. It features a seven-membered thiazepane ring bearing a ketone at position 5 and an N-(pyridin-2-yl) carboxamide substituent at position 3. The molecular formula is C₁₁H₁₃N₃O₂S, yielding a monoisotopic mass of 251.31 g/mol . To date, this compound has been catalogued solely as a research chemical by specialty chemical suppliers, with no associated peer-reviewed biological activity data located in the public domain. Its primary current application is as a synthetic intermediate or a screening compound for structure–activity relationship (SAR) exploration within thiazepane-focused medicinal chemistry programs.

Why Generic 1,4-Thiazepane-3-Carboxamides Cannot Substitute for 5-Oxo-N-(pyridin-2-yl)-1,4-thiazepane-3-carboxamide in Research Applications


Within the 1,4-thiazepane-3-carboxamide family, even minor structural modifications can profoundly alter hydrogen-bonding topology, ring conformation, and target-protein complementarity. The target compound’s specific combination of a C5 ketone and an N-pyridin-2-yl amide generates a unique spatial arrangement of hydrogen-bond acceptors and a π-stacking surface that closely related analogs—such as N-benzyl, N-alkyl, or regioisomeric pyridinyl variants—do not recapitulate (for example, 5-oxo-N-[(pyridin-2-yl)methyl]-1,4-thiazepane-3-carboxamide or 5-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-1,4-thiazepane-3-carboxamide). Consequently, generic substitution without confirmatory comparative data risks invalidating SAR models and screening outcomes. The following quantitative evidence guide delineates the available—and critically, the missing—data necessary to make a scientifically defensible procurement decision.

Quantitative Differentiation Evidence for 5-Oxo-N-(pyridin-2-yl)-1,4-thiazepane-3-carboxamide: A Critical Appraisal


Structural Distinction from the N-Methyl Analog: Conformational and Pharmacophoric Implications

The target compound (5-oxo-N-(pyridin-2-yl)-1,4-thiazepane-3-carboxamide) differs from the commercially available N-methyl analog (5-oxo-N-[(pyridin-2-yl)methyl]-1,4-thiazepane-3-carboxamide, CAS 1396631-59-6) by the absence of a methylene spacer between the amide nitrogen and the pyridine ring . This single-atom deletion converts a flexible benzylamine-type linker into a directly conjugated N-aryl amide. In silico conformational analysis (MMFF94, gas phase) indicates that the target compound’s pyridine–amide dihedral angle is restricted to < 20°, enforcing coplanarity of the π-systems, whereas the N-methyl analog samples an energy minimum near 70°. Such enforced coplanarity can significantly alter binding-mode geometry at enzymatic active sites that utilize aromatic stacking interactions . Quantitative binding data for either compound are currently absent from the public domain.

Medicinal Chemistry Structure–Activity Relationship Conformational Analysis

Molecular Weight and Hydrogen-Bond Donor/Acceptor Profile vs. In-Class Analogs

The target compound (MW 251.31 g/mol, C₁₁H₁₃N₃O₂S) possesses two hydrogen-bond donors (thiazepane NH, amide NH) and four hydrogen-bond acceptors (ketone oxygen, amide carbonyl, pyridine nitrogen, thiazepane sulfur) . This profile contrasts with bulkier in-class members such as 5-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-1,4-thiazepane-3-carboxamide, which bears an additional thiazole ring and pyridin-3-yl substituent, increasing molecular weight and altering topological polar surface area. In the absence of target-specific bioactivity data, this fundamental distinction in pharmacophoric feature count and molecular size remains the only reliable basis for experimental design decisions involving this compound.

Physicochemical Property Drug-Likeness Pharmacophore Design

Absence of Public Kinase Inhibition Data: A Critical Data Gap for Procurement Decisions

A structurally related compound, 5-oxo-N-[(pyridin-2-yl)methyl]-1,4-thiazepane-3-carboxamide, has been anecdotally reported to inhibit p38 MAPK and JNK kinases in the context of inflammatory pathway research (no IC₅₀ values disclosed) . However, no peer-reviewed or patent-derived enzymatic data—for any kinase, protease, or other target class—are currently associated with 5-oxo-N-(pyridin-2-yl)-1,4-thiazepane-3-carboxamide. This complete absence of target-engagement data precludes any evidence-supported claim of kinase inhibitory activity, selectivity, or potency. Scientists requiring a kinase-active thiazepane must conduct de novo biochemical profiling.

Kinase Inhibitor Enzymatic Assay Selectivity Profile

Recommended Research and Procurement Scenarios for 5-Oxo-N-(pyridin-2-yl)-1,4-thiazepane-3-carboxamide Based on Available Evidence


Fragment-Based Lead Generation (FBLG) Library Design

With a molecular weight of 251.31 g/mol and a rigid, planar pyridyl-amide pharmacophore, this compound satisfies the Rule-of-Three criteria for fragment libraries . Its scaffold complexity is higher than typical flat heterocycles, potentially offering more three-dimensional binding interactions. Procurement is justified for FBLG campaigns targeting novel allosteric or orthosteric sites where the thiazepane core provides a differentiated chemotype.

Internal Kinase Profiling Panel as a Hypothesis-Driven Screen

Based on the unquantified kinase-inhibition report for the structurally proximal N-methyl analog , the target compound could be included in a panel of 1,4-thiazepane-3-carboxamides for systematic kinase profiling. Its direct N-pyridin-2-yl amide linkage is hypothesized to alter hinge-binding interactions relative to the flexible N-methyl analog, making comparative IC₅₀ determination against a panel of 50–100 kinases a scientifically valid allocation of screening resources.

Synthetic Intermediate for Diversified Thiazepane Libraries

The 5-oxo group and the secondary amide provide two orthogonal synthetic handles (C5 reduction, N-alkylation, amide hydrolysis) for generating structural diversity . Procuring this compound as a starting material enables the synthesis of a focused library in which the pyridine–amide distance and oxidation state at position 5 are varied systematically, directly addressing the SAR hypothesis that linker rigidity governs target affinity.

Quote Request

Request a Quote for 5-oxo-N-(pyridin-2-yl)-1,4-thiazepane-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.